molecular formula C11H13ClN2O B14045141 (6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol

(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B14045141
M. Wt: 224.68 g/mol
InChI Key: JHNCGJGCGVHCSY-UHFFFAOYSA-N
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Description

(6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol include other benzimidazole derivatives such as:

  • 1H-Benzimidazole-2-methanol
  • 6-Chloro-1-methyl-1H-benzoimidazol-2-yl)methanol
  • 6-Chloro-1-ethyl-1H-benzoimidazol-2-yl)methanol

Uniqueness

What sets (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol apart from other similar compounds is its unique combination of a chloro group and a propyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to distinct therapeutic effects .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(6-chloro-1-propylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H13ClN2O/c1-2-5-14-10-6-8(12)3-4-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3

InChI Key

JHNCGJGCGVHCSY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC(=C2)Cl)N=C1CO

Origin of Product

United States

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